molecular formula C16H23FN5O6P B607733 psi-352938 CAS No. 1231747-17-3

psi-352938

Cat. No. B607733
M. Wt: 431.3612
InChI Key: PVRFQJIRERYGTQ-UYISCHNFSA-N
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Description

PSI-352938, also known as GS-0938 and PSI-938, is a HCV NS5B inhibitor potentially for the treatment of HCV infection . It acts as a novel cyclic phosphate prodrug of β-D-2’-deoxy-2’-α-fluoro-2’-β-C-methylguanosine-5’-monophosphate with potent anti-HCV activity .


Synthesis Analysis

The synthesis of PSI-352938 involves a diastereoselective synthesis of a key 1’-β-nucleoside intermediate via S(N)2 displacement of 1-α-bromo ribofuranose sugar with the potassium salt of 6-chloro-2-amino purine . The desired cis-Rp 3’,5’-cyclic phosphate construction was accomplished using isopropyl phosphorodichloridate .


Molecular Structure Analysis

The molecular weight of PSI-352938 is 431.361 . The chemical formula is C16H23FN5O6P .


Chemical Reactions Analysis

PSI-352938 and PSI-353661 are metabolized to the same active 5’-triphosphate, PSI-352666, which serves as an alternative substrate inhibitor of the NS5B RNA-dependent RNA polymerase during HCV replication .


Physical And Chemical Properties Analysis

The molecular weight of PSI-352938 is 431.36 and the chemical formula is C16H23FN5O6P .

Scientific Research Applications

  • Potent Anti-HCV Activity : PSI-352938 is a cyclic phosphate prodrug of β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine 5′-monophosphate, demonstrating potent activity against HCV in vitro. It effectively inhibits HCV replicon RNA synthesis and does not inhibit the replication of hepatitis B virus or human immunodeficiency virus. Its active metabolite, PSI-352666, inhibits the NS5B polymerase across various HCV genotypes without significantly affecting human DNA and RNA polymerases (Lam et al., 2011).

  • Stereoselective Synthesis for HCV Treatment : An efficient and scalable synthesis of PSI-352938 was developed to support its clinical development for HCV treatment. This synthesis process is significant for producing PSI-352938 on a large scale, essential for its potential use as a therapeutic agent (Reddy et al., 2011).

  • Metabolic Activation and Liver Targeting : The prodrug PSI-352938 must be metabolized to its active triphosphate form, PSI-352666, to inhibit the NS5B RNA-dependent RNA polymerase. Its metabolism involves cytochrome P450 (CYP) 3A4 and phosphodiesterases (PDEs) in the liver, making it an effective liver-targeted prodrug, which partly accounts for its potent antiviral activity observed clinically (Niu et al., 2012).

  • Novel Mechanism of Resistance : PSI-352938, along with PSI-353661, exhibits a unique resistance mechanism against HCV, requiring multiple mutations within replicon RNA. These compounds retain full activity against replicons containing certain substitutions that confer resistance to other nucleoside/nucleotide analogs (Lam et al., 2011).

Safety And Hazards

In case of exposure, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves .

Future Directions

PSI-352938 has been used in trials studying the treatment of Hepatitis C and Hepatitis C, Chronic . It has been tested in a Phase 1b multiple ascending dose trial in treatment-naïve patients with chronic HCV genotype 1 infection .

properties

IUPAC Name

9-[(4aR,6R,7R,7aR)-7-fluoro-7-methyl-2-oxo-2-propan-2-yloxy-4,4a,6,7a-tetrahydrofuro[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-ethoxypurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN5O6P/c1-5-24-13-10-12(20-15(18)21-13)22(7-19-10)14-16(4,17)11-9(26-14)6-25-29(23,28-11)27-8(2)3/h7-9,11,14H,5-6H2,1-4H3,(H2,18,20,21)/t9-,11-,14-,16-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRFQJIRERYGTQ-UYISCHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)OC(C)C)(C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@]([C@H]4[C@H](O3)COP(=O)(O4)OC(C)C)(C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

psi-352938

CAS RN

1231747-17-3
Record name PSI-938
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231747173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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